Cas no 1067-12-5 (Methanol,1,1',1''-phosphinylidynetris-)

Methanol,1,1',1''-phosphinylidynetris- 化学的及び物理的性質
名前と識別子
-
- Methanol,1,1',1''-phosphinylidynetris-
- bis(hydroxymethyl)phosphorylmethanol
- phosphinylidynetrimethanol
- Methanol, phosphinylidynetri-
- Methanol, phosphinylidynetris-
- Phosphine oxide, tris(hydroxymethyl)-
- phosphoryltrimethanol
- phosphoryl-tris-methanol
- Tri(hydroxymethyl)phosphine oxide
- Trimethylolphosphine oxide
- tris-(hydroxymethyl)-
- Tris(hydroxymethyl)phosphine oxide
- tris-hydroxymethyl-phosphane oxide
- tris-hydroxymethyl-phosphine oxide
- Tris-hydroxymethyl-phosphinoxid
- Phosphinylidynetrismethanol
- Tris-(hydroxymethyl)-phosphinoxide
- Methanol, 1,1',1''-phosphinylidynetris-
- AI3-23872
- NS00004280
- NSC-30693
- NSC30693
- UNII-427X213Z3I
- MRVZORUPSXTRHD-UHFFFAOYSA-N
- 427X213Z3I
- SCHEMBL2473748
- Tris-(hydroxymethyl)-phosphine oxide
- AKOS006282608
- EINECS 213-924-6
- Q27258505
- Tri(hydroxymethyl) phosphine oxide
- DTXSID9040213
- NSC 30693
- 1067-12-5
- DTXCID7020213
- DB-230014
-
- インチ: InChI=1S/C3H9O4P/c4-1-8(7,2-5)3-6/h4-6H,1-3H2
- InChIKey: MRVZORUPSXTRHD-UHFFFAOYSA-N
- SMILES: OCP(CO)(=O)CO
計算された属性
- 精确分子量: 140.02387
- 同位素质量: 140.024
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 8
- 回転可能化学結合数: 3
- 複雑さ: 82.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8A^2
- XLogP3: -2.4
じっけんとくせい
- 密度みつど: 1.478
- Boiling Point: 504.9°Cat760mmHg
- フラッシュポイント: 259.2°C
- Refractive Index: 1.49
- PSA: 77.76
- LogP: -0.80110
Methanol,1,1',1''-phosphinylidynetris- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR0083VJ-500g |
Methanol,1,1',1''-phosphinylidynetris- |
1067-12-5 | 85% | 500g |
$307.00 | 2025-02-13 |
Methanol,1,1',1''-phosphinylidynetris- 関連文献
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Gang Guo,Jian Sun,Chen Zhao,Yun Liu,Cheng-Mei Liu Green Chem. 2016 18 1278
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Marion Till,Jose Cammarata,Robert Wolf,Daniel J. Scott Chem. Commun. 2022 58 8986
-
Ting-Ting Li,Mengfan Xing,Hongyang Wang,Shih-Yu Huang,Chengeng Fu,Ching-Wen Lou,Jia-Horng Lin RSC Adv. 2019 9 21192
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Laura Usón,Victor Sebastian,Alvaro Mayoral,Jose L. Hueso,Adela Eguizabal,Manuel Arruebo,Jesus Santamaria Nanoscale 2015 7 10152
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Zhiwei Tan,Chengyan Wu,Min Zhang,Wenzhong Lv,Jinjun Qiu,Chengmei Liu RSC Adv. 2014 4 41705
-
Ying Lin,Bin Yu,Xin Jin,Lei Song,Yuan Hu RSC Adv. 2016 6 49633
-
Jose Miguel Mateo,Antonio de la Hoz,Laura Usón,Manuel Arruebo,Victor Sebastian,M. Victoria Gomez Nanoscale Adv. 2020 2 3954
Methanol,1,1',1''-phosphinylidynetris-に関する追加情報
Methanol,1,1',1''-Phosphinylidynetris (CAS No. 1067-12-5): A Comprehensive Overview
Methanol,1,1',1''-Phosphinylidynetris, identified by the CAS registry number 1067-12-5, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, also referred to as triphenylphosphine methylene, is a derivative of triphenylphosphine and has garnered attention due to its unique chemical properties and reactivity.
Recent advancements in organophosphorus chemistry have highlighted the potential of Methanol,1,1',1''-Phosphinylidynetris in catalytic processes and synthetic methodologies. Researchers have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, particularly in the realm of asymmetric synthesis. Its ability to stabilize metal centers and facilitate selective bond formations has made it an invaluable tool in modern organic synthesis.
The structure of Methanol,1,1',1''-Phosphinylidynetris comprises a central phosphorus atom bonded to three phenyl groups and a methylene (-CH₂-) group. This configuration imparts unique electronic properties, enabling the compound to act as both a nucleophile and an electrophile under different reaction conditions. Its reactivity is further modulated by the steric bulk provided by the phenyl groups, which can influence reaction pathways and selectivity.
One of the most notable applications of Methanol,1,1',1''-Phosphinylidynetris is in the field of cross-coupling reactions. Recent studies have shown that it can serve as an effective ligand for palladium catalysts in Suzuki-Miyaura couplings and other similar reactions. Its role in enhancing catalytic efficiency has been extensively documented in peer-reviewed journals, underscoring its importance in contemporary organic synthesis.
In addition to its catalytic applications, Methanol,1,1',1''-Phosphinylidynetris has found utility in the synthesis of bioactive molecules and pharmaceutical intermediates. Its ability to participate in enantioselective reactions has made it a preferred choice for researchers aiming to construct complex molecular architectures with high enantioselectivity.
The synthesis of Methanol,1,1',1''-Phosphinylidynetris typically involves the reaction of triphenylphosphine with formaldehyde under specific conditions. This straightforward preparation method ensures a high yield and purity of the compound, making it accessible for various research and industrial applications.
From an environmental standpoint, Methanol,1,1',1''-Phosphinylidynetris exhibits favorable stability under standard laboratory conditions. However, its handling requires adherence to standard safety protocols due to its potential toxicity and flammability.
In conclusion, Methanol,1,1',
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